4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Brand Name: Vulcanchem
CAS No.: 203303-02-0
VCID: VC2000452
InChI: InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2
SMILES: C(CBr)C(C(F)(F)F)C(F)(F)F
Molecular Formula: C5H5BrF6
Molecular Weight: 258.99 g/mol

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

CAS No.: 203303-02-0

Cat. No.: VC2000452

Molecular Formula: C5H5BrF6

Molecular Weight: 258.99 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane - 203303-02-0

Specification

CAS No. 203303-02-0
Molecular Formula C5H5BrF6
Molecular Weight 258.99 g/mol
IUPAC Name 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Standard InChI InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2
Standard InChI Key YYQXPSJUSBJZJI-UHFFFAOYSA-N
SMILES C(CBr)C(C(F)(F)F)C(F)(F)F
Canonical SMILES C(CBr)C(C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structure

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C₅H₅BrF₆. This structure features a butane backbone with a bromine atom at position 4, a trifluoromethyl group at position 2, and three fluorine atoms at position 1. The compound's chemical identity parameters are presented in Table 1.

Table 1: Chemical Identity of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

ParameterValue
CAS Registry Number203303-02-0
Molecular FormulaC₅H₅BrF₆
Molecular Weight258.99 g/mol
IUPAC Name4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
MDL NumberMFCD00236629
InChIInChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2
InChI KeyYYQXPSJUSBJZJI-UHFFFAOYSA-N

The compound is also known by several synonyms, including 1-Bromo-4,4,4-trifluoro-3-(trifluoromethyl)butane and 4,4,4-Trifluoro-3-(trifluoromethyl)butyl bromide . The European Community has assigned it the EC Number 821-024-5, further confirming its recognition in chemical databases .

Physical and Chemical Properties

The physical properties of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane are characteristic of fluorinated organic compounds. Despite its halogenated nature, it exhibits properties that make it useful in various applications.

Table 2: Physical Properties of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

PropertyValue
Physical StateSolid
Boiling Point108°C
Density1.6 g/cm³ at 25°C
Purity (Commercial)95-97%

The compound appears as a solid at standard conditions, with a relatively high boiling point of 108°C . Its density of 1.6 g/cm³ is consistent with other fluorinated compounds, reflecting the influence of the fluorine atoms on the molecular weight and intermolecular forces . Commercial samples are typically available with a purity of 95-97%, suitable for research and specialized applications .

The chemical reactivity of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is primarily influenced by the presence of the bromine atom and the fluorinated groups. The bromine atom serves as a reactive site for nucleophilic substitution reactions, while the fluorinated groups impart unique electronic properties and stability to the molecule.

Chemical Reactions

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane participates in various chemical reactions, primarily centered around the bromine atom, which serves as a reactive site for nucleophilic substitution.

Substitution Reactions

The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or other nucleophilic species. These reactions typically proceed under basic conditions and may require heating. The products of such substitutions include hydroxylated or aminated derivatives that retain the fluorinated groups .

Reduction Reactions

Reduction of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane using reducing agents such as lithium aluminum hydride or sodium borohydride can lead to the formation of defunctionalized products. These reactions typically require anhydrous conditions and careful temperature control to prevent undesired side reactions .

Coupling Reactions

The bromine functionality makes 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane a potential substrate for various coupling reactions, including Grignard reactions, Suzuki coupling, and Sonogashira coupling. These reactions enable the incorporation of this fluorinated unit into more complex molecular structures, which is particularly valuable in the synthesis of pharmaceuticals and advanced materials.

Applications

The unique structure and properties of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane make it valuable in several applications, particularly as a building block in the synthesis of more complex fluorinated compounds.

Pharmaceutical Development

Toxicological Information

Routes of Exposure

Potential routes of exposure include:

  • Inhalation

  • Eye contact

  • Skin contact

  • Ingestion

Comparison with Similar Compounds

To better understand the properties and potential applications of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane, it is useful to compare it with structurally related compounds.

Table 3: Comparison of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Differences
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butaneC₅H₅BrF₆258.99 g/molReference compound
4-Bromo-1,1,1-trifluorobutaneC₄H₆BrF₃190.99 g/molLacks the trifluoromethyl group at position 2
4-Bromo-1,1,1-trifluoro-2-(fluoromethyl)butaneC₅H₇BrF₄223.01 g/molContains a fluoromethyl instead of a trifluoromethyl group
4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butaneC₆H₄BrF₉326.99 g/molContains an additional trifluoromethyl group at position 2

The comparison reveals that 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane occupies a middle ground in terms of fluorination level among these related compounds. The presence of the trifluoromethyl group at position 2 differentiates it from 4-Bromo-1,1,1-trifluorobutane, while it is less fluorinated than 4-Bromo-1,1,1-trifluoro-2,2-bis(trifluoromethyl)butane. This structural positioning likely confers unique chemical reactivity and physical properties .

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